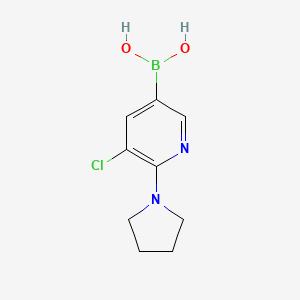

(5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid

説明

5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid, also known as 5-chloro-6-pyridylboronic acid, is a boronic acid derivative that has been widely used in chemical synthesis and scientific research. It is a versatile compound that can be used in a variety of applications due to its unique reactivity and ability to form stable adducts with various substrates. 5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid has been used in organic synthesis, as well as in the development of novel compounds for use in scientific research.

科学的研究の応用

Comprehensive Analysis of (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic Acid Applications:

Organic Synthesis

Boronic acids are widely used as reagents and catalysts in organic synthesis due to their stability and safety. They participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is essential for forming carbon-carbon bonds .

Chemical Biology Probes and Sensors

In chemical biology, boronic acids serve as probes and sensors due to their ability to form reversible covalent bonds with diols, which are present in sugars and other biomolecules. This property allows them to be used in the detection and sensing of biological markers .

Therapeutic Drugs

Boronic acids have medicinal applications, including the development of therapeutic drugs. Their unique binding capabilities make them suitable candidates for drug design, particularly in targeting enzymes or receptors with diol-containing substrates .

Detection and Sensing of Peroxides

Boronic acids are utilized in the detection and sensing of peroxides, which is important in various biological and chemical processes. Their sensitivity to peroxide levels can be harnessed in developing assays or sensors .

Cell-Surface Carbohydrate Biomarker Recognition

The interaction of boronic acids with diols enables them to recognize carbohydrate biomarkers on cell surfaces. This application is significant in diagnostics and research involving cell identification and sorting .

Development of MRI Contrast Agents

Boronic acids are involved in the development of new MRI contrast agents due to their ability to chelate metal ions and enhance imaging contrast .

Biological Labelling and Protein Manipulation

The diol interaction also allows boronic acids to be used in biological labelling, protein manipulation, and modification. These applications are crucial in research involving protein tracking and functional studies .

Separation Techniques

Boronic acids can be employed in separation techniques due to their selective binding properties. They can be used for purifying or isolating specific biomolecules from complex mixtures .

作用機序

Target of Action

The primary target of (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

These properties include stability, readiness of preparation, and environmental benignity .

Result of Action

The result of the action of (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds .

Action Environment

The action of (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . These conditions are known for their mildness and tolerance of various functional groups . The compound is relatively stable and environmentally benign, making it suitable for use under a variety of conditions .

特性

IUPAC Name |

(5-chloro-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6,14-15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNADYKNGLUWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N2CCCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

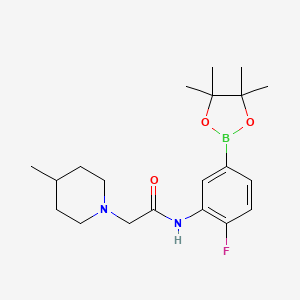

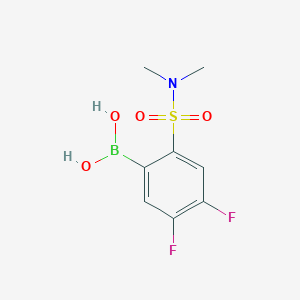

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1434213.png)

![6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434215.png)